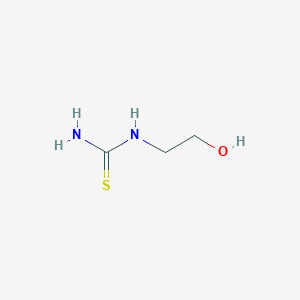

(2-Hydroxyethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVDERFJPMANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390686 | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29146-81-4 | |

| Record name | NSC158682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Hydroxyethyl Thiourea and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing thiourea (B124793) derivatives, including (2-Hydroxyethyl)thiourea, have long been established in the field of organic chemistry. These approaches often involve condensation reactions that are fundamental to the formation of the thiourea backbone.

Amine-Isothiocyanate Condensation Reactions

A primary and widely utilized method for the synthesis of N-substituted thioureas is the reaction between an amine and an isothiocyanate. asianpubs.orgmdpi.com In the case of this compound, this involves the reaction of 2-aminoethanol with an appropriate isothiocyanate. The general mechanism involves the nucleophilic attack of the amine group on the electrophilic carbon atom of the isothiocyanate. mdpi.com

This method is versatile, and a variety of substituted thioureas can be prepared by selecting the appropriate amine and isothiocyanate precursors. asianpubs.orgmdpi.com The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. nih.gov For instance, N-aryl thiourea derivatives can be synthesized through the condensation of phenylisothiocyanate with different primary amines. researchgate.net Similarly, the reaction of 2-aminoethanol with benzoyl isothiocyanate can yield 1-benzoyl-3-(2-hydroxyethyl)thiourea. researchgate.net

Utilization of Aroyl Chlorides and Ammonium (B1175870) Thiocyanate (B1210189) in Synthesis

Another classical and effective approach involves a one-pot, three-component reaction using an aroyl chloride, ammonium thiocyanate, and an amine. researchgate.net This method first involves the in-situ formation of an aroyl isothiocyanate from the reaction between the aroyl chloride and ammonium thiocyanate. mdpi.comtandfonline.comgoogle.com The subsequent addition of an amine, such as 2-aminoethanol, to the reaction mixture results in the formation of the corresponding N-aroyl-N'-(2-hydroxyethyl)thiourea derivative. tandfonline.comresearchgate.net

This synthetic route is advantageous as it utilizes readily available starting materials. researchgate.net The reaction conditions can be optimized, and the use of a phase transfer catalyst can enhance the reaction efficiency. tandfonline.comgoogle.com For example, N-aroyl-N'-hydroxyethyl thiourea derivatives have been successfully synthesized using this method under solid-liquid phase transfer catalysis conditions. tandfonline.com

Modern and Optimized Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and optimized methods for the synthesis of thiourea derivatives. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Ultrasound-Promoted Synthesis Strategies

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. researchgate.netasianpubs.orgacs.org The application of ultrasound can significantly accelerate reaction rates and improve yields in the synthesis of thiourea derivatives. researchgate.netacs.org This technique has been successfully employed for the synthesis of various thiourea compounds, including N-(substituted phenyl)-N'-(5-methylisoxazoyl)-thiourea derivatives, with observed benefits of shorter reaction times and higher yields compared to conventional methods. asianpubs.org

In the context of this compound derivatives, ultrasound can promote the formation of the key benzoyl isothiocyanate intermediate, which then reacts with an amine to produce the desired product in excellent yields and shorter reaction times. researchgate.net This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for reactions to be conducted at room temperature. acs.orgacs.org

Phase-Transfer Catalysis in Thiourea Formation

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. asianpubs.orgfzgxjckxxb.com This methodology has been effectively applied to the synthesis of thiourea derivatives, including N-aroyl-N'-hydroxyethyl thioureas. tandfonline.com

In a typical solid-liquid PTC system for thiourea synthesis, a catalyst such as polyethylene (B3416737) glycol (PEG) is used to transfer the thiocyanate anion from the solid phase (e.g., ammonium thiocyanate) to the organic phase, where it can react with an aroyl chloride to form the aroyl isothiocyanate intermediate. tandfonline.comasianpubs.org This intermediate then readily reacts with an amine present in the organic phase. tandfonline.com The use of PTC offers several advantages, including mild reaction conditions, high yields, and often the avoidance of anhydrous solvents. tandfonline.comasianpubs.orgfzgxjckxxb.commdpi.com This technique has been successfully used to synthesize various N-aroyl-N'-hydroxyethyl (hydroxyphenyl) thiourea derivatives in good to excellent yields. tandfonline.com

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thioureas. asianpubs.orgorganic-chemistry.orgnih.gov These approaches aim to develop more sustainable and environmentally benign synthetic methods.

One green strategy involves conducting reactions in aqueous media, which is a safer and more environmentally friendly solvent compared to many organic solvents. organic-chemistry.org For example, a simple condensation reaction between amines and carbon disulfide in an aqueous medium has been developed for the efficient synthesis of substituted thiourea derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org Another approach focuses on solvent-free reactions, where the reactants are ground together, often with the aid of a catalyst, to afford the desired products. asianpubs.orgsci-hub.st This method is highly efficient, reduces waste, and aligns with the energy-saving principles of green chemistry. sci-hub.st The use of biocompatible and reusable catalysts, such as deep eutectic solvents, is also a promising green approach for thiourea synthesis. rsc.org Furthermore, the use of cyrene, a biodegradable solvent derived from cellulose, has been explored as a green alternative to traditional solvents like THF in the synthesis of thiourea derivatives. nih.gov

Molecular Structure and Conformational Analysis

Single Crystal X-ray Diffraction Studies

In many thiourea (B124793) derivatives, particularly those with acyl or hydroxyethyl (B10761427) groups, intramolecular hydrogen bonds are a key feature stabilizing the molecular conformation. researchgate.netresearchgate.net In a related compound, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, an intramolecular N—H⋯O hydrogen bond is observed, leading to the formation of an S(7) loop where one of the hydroxyethyl groups is oriented towards the thioamide functionality. iucr.org Similarly, in 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, an intramolecular N—H⋯O hydrogen bond results in an S(7) loop. iucr.org In other acylthiourea derivatives, intramolecular N—H⋯O=C hydrogen bonds are common, creating a pseudo-6-membered ring that stabilizes the conformation. researchgate.net For instance, in 1-(2-furoyl)-3,3-dimethyl thiourea, a trans-cis geometry of the thiourea unit is stabilized by an intramolecular N-H···O=C hydrogen bond. researchgate.net The presence of an o-hydroxy group on an aromatic substituent can also lead to intramolecular hydrogen bonding, which has been shown to be crucial for the reactivity in certain organocatalytic reactions. acs.org

| Compound | Hydrogen Bond Type | Resulting Motif | Reference |

|---|---|---|---|

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | N—H⋯O | S(7) loop | iucr.org |

| 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | N—H⋯O | S(7) loop | iucr.org |

| 1-(2-furoyl)-3,3-dimethyl thiourea | N-H···O=C | Pseudo-6-membered ring | researchgate.net |

| Salicylaldehyde-derived azomethine ylides | o-hydroxy to imine nitrogen | Activation for cycloaddition | acs.org |

The relative orientation of the carbonyl (if present) and thiocarbonyl groups in thiourea derivatives is a defining conformational feature. Unlike urea (B33335) derivatives which commonly adopt a syn-conformation, thiourea derivatives frequently exhibit an anti-conformation. In many 1-acylthiourea derivatives, a conformation where the C=O and C=S bonds point in opposite directions is preferred. researchgate.net However, in some trisubstituted thioureas like 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and its 4-nitrobenzoyl analogue, the thione-S and carbonyl-O atoms are approximately on the same side of the molecule, though with a significant twist. iucr.orgiucr.org The planarity of the thiourea unit is often influenced by intramolecular hydrogen bonding. researchgate.netresearchgate.net For instance, in some acyl thiourea derivatives, the thiourea group is nearly planar due to the formation of intramolecular N-H···O=C hydrogen bonds. researchgate.net The conformation can also be described by torsion angles; for example, in 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, the S—C—N—C torsion angle is -49.3 (2)°. iucr.org

| Interaction Type | Common Motif | Role in Crystal Packing | Reference |

|---|---|---|---|

| N—H⋯S | R2²(8) dimer | Primary synthon for chain/dimer formation | researchgate.net |

| O—H⋯O | Chains or layers | Stabilizes packing in hydroxy-substituted derivatives | iucr.org |

| O—H⋯S | Layers | Contributes to supramolecular architecture | iucr.org |

| H⋯H | - | Significant contribution to overall packing | researchgate.net |

Conformational Preferences of Carbonyl and Thiocarbonyl Moieties[5],[6],

Spectroscopic Investigations of Molecular Conformation

Spectroscopic methods provide valuable information about the conformational dynamics and electronic structure of molecules in solution and the solid state.

NMR spectroscopy is a powerful technique for studying the conformational dynamics of thioureas in solution. acs.org However, due to rapid cis-trans interconversion around the C(S)-N bond at room temperature, NMR spectra of simple thioureas often show motionally averaged signals for the N-H protons. acs.org In more complex derivatives, distinct signals for different conformers can sometimes be observed, especially at low temperatures. acs.org NMR can also be used to study tautomerism in thiourea systems. vulcanchem.com For instance, in 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, NMR studies have been used to investigate intramolecular hydrogen bonding and tautomeric forms. vulcanchem.com Furthermore, NMR in conjunction with chiral solvating agents can be used to differentiate enantiomers of amino acid derivatives through the formation of diastereomeric complexes with thiourea-based receptors. acs.org

Infrared (IR) and Raman spectroscopy are sensitive to molecular vibrations and can serve as a "fingerprint" for specific conformations. up.ac.za The positions of vibrational bands, particularly those associated with N-H, C=S, and C-N stretching, can provide insights into hydrogen bonding and conformational changes. up.ac.zabdu.ac.in For example, the N-H stretching vibrations are sensitive to hydrogen bonding; a red-shift in the N-H stretching frequency is indicative of hydrogen bond formation. acs.org The C=S stretching vibration, typically found in the region of 1413 cm⁻¹, is also a key diagnostic band. up.ac.za In solid-state studies, differences between the IR and Raman spectra can provide information about the symmetry of the molecule in the crystal lattice. bdu.ac.in For instance, in N1-alkyl-N2-arylthioureas, the IR spectrum was used as a fingerprint to identify the presence of dimeric structures. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to predict the spectra of different conformers. nih.govopenaccesspub.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| N-H stretch | 3100-3500 | Sensitive to hydrogen bonding | acs.org |

| C=S stretch | ~1413 | Diagnostic for the thiocarbonyl group | up.ac.za |

| N-C-N antisymmetric stretch | ~1473 | Characteristic of the thiourea core | up.ac.za |

Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Tautomerism[5],[4],

Theoretical Insights into Conformational Landscapes

Theoretical studies, primarily employing density functional theory (DFT), have provided significant insights into the conformational possibilities of molecules containing the this compound moiety. While dedicated computational studies on the parent this compound are not extensively documented in the reviewed literature, detailed analyses of its derivatives offer a clear window into the conformational behavior of the hydroxyethyl group attached to the thiourea core. These studies typically compare the computationally derived, gas-phase, geometry-optimized structures with experimental data from X-ray crystallography, revealing close correlations and highlighting the influence of intermolecular forces in the solid state.

Research on compounds such as 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea shows that the central CN₂S thiourea core tends to be nearly planar. iucr.orgiucr.org In these molecules, the (2-hydroxyethyl) groups are positioned on either side of this plane. iucr.orgiucr.org A notable and recurring conformational feature is the orientation of one of the hydroxyethyl groups towards the thioamide functionality, which facilitates the formation of an intramolecular N−H⋯O hydrogen bond, resulting in a stable S(7) loop. iucr.orgiucr.org

A comparison between the experimental X-ray crystal structures and the gas-phase DFT-optimized structures shows a high degree of similarity, with root-mean-square deviations often being very small (e.g., 0.015 Å). iucr.orgresearchgate.net The most significant differences between the solid-state and theoretical gas-phase structures are typically found in the torsion angles, which can be influenced by crystal packing forces and intermolecular hydrogen bonding in the solid state. iucr.org For instance, in 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, a difference of nearly 13° was observed in one of the O-C-N-C torsion angles between the X-ray and calculated structures. iucr.org

The following tables present key geometric parameters from computational and crystallographic studies of this compound derivatives, illustrating the conformational landscape.

Table 1: Selected Torsion Angles (°)

This table showcases the rotational conformation around key bonds in derivatives of this compound, comparing experimental (X-ray) and theoretical (DFT) values where available.

| Compound | Torsion Angle | X-ray Value (°) | DFT Value (°) | Source |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | N1—C2—C3—O1 | 73.7 (2) | - | iucr.org |

| N1—C4—C5—O1 | -53.9 (2) | - | iucr.org | |

| S—C—N—C | -49.3 (2) | - | iucr.org | |

| 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | S1—C1—N2—C6 | -47.8 (2) | - | iucr.org |

| O3—C6—N2—C1 | -3.6 (2) | -16.5 | iucr.org | |

| 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate | N2—C2—C3—O1 | 49.39 (13) | - | nih.gov |

| N-C-C-O (carbonyl) | 59.09 (12) | - | nih.goviucr.org |

Table 2: Key Planarity and Dihedral Angle Data

| Compound | Feature | Value | Source |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | CN₂S plane r.m.s. deviation | 0.018 Å | iucr.org |

| Dihedral angle (CN₂S plane and 4-tolyl ring) | 72.12 (9)° | iucr.org | |

| 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | CN₂S chromophore r.m.s. deviation | 0.018 Å | iucr.org |

| Dihedral angle (CN₂S chromophore and 4-nitrobenzene ring) | 65.87 (7)° | iucr.org | |

| 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate | CN₂S core r.m.s. deviation | 0.0054 Å | nih.gov |

| Dihedral angle (CN₂S core and benzene (B151609) ring) | 69.26 (4)° | nih.goviucr.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (2-Hydroxyethyl)thiourea in solution. By analyzing the chemical shifts and coupling constants of different nuclei, a comprehensive picture of the compound's connectivity and conformation can be obtained.

For instance, in derivatives like 1-allyl-3-(2-hydroxyethyl)-2-thiourea, the protons of the 2-hydroxyethyl group exhibit characteristic chemical shifts. chemicalbook.com The methylene (B1212753) protons adjacent to the hydroxyl group (HO-CH₂-) typically appear downfield compared to the methylene protons adjacent to the nitrogen atom (-CH₂-NH-). The protons of the N-H groups appear as broad signals, and their chemical shifts can be influenced by solvent and concentration. up.ac.za

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically resonating in the downfield region around 180 ppm, confirming the presence of the thiourea (B124793) moiety. scispace.comresearchgate.net The carbons of the hydroxyethyl (B10761427) group also show distinct signals, with the carbon bearing the hydroxyl group appearing at a higher chemical shift due to the deshielding effect of the oxygen atom. researchgate.net The chemical shifts in substituted thioureas are influenced by the nature of the substituents on the nitrogen atoms. scispace.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | 7.0 - 8.0 (broad) chemicalbook.comup.ac.za |

| ¹H | -CH ₂-OH | 3.5 - 4.5 chemicalbook.com |

| ¹H | -CH ₂-NH- | 3.0 - 4.0 chemicalbook.com |

| ¹³C | C =S | ~180 scispace.comresearchgate.net |

| ¹³C | -C H₂-OH | ~60-70 researchgate.net |

| ¹³C | -C H₂-NH- | ~40-50 |

Note: These are approximate ranges based on derivative data and can vary with solvent and substitution.

Structural correlations can be drawn from these chemical shifts. For example, the formation of intramolecular hydrogen bonds, such as between the N-H and the hydroxyl oxygen, can influence the chemical shifts of the involved protons and carbons. researchgate.net The electronic effects of different substituents on the thiourea backbone can also be observed as shifts in the resonance frequencies of nearby nuclei. acs.org Advanced techniques like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule. rsc.orgipb.pt

When this compound acts as a ligand in platinum complexes, ¹⁹⁵Pt NMR spectroscopy becomes a valuable tool for characterizing the coordination environment of the platinum center. researchgate.net The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the oxidation state of the platinum (e.g., Pt(II) vs. Pt(IV)) and the nature of the ligands coordinated to it. huji.ac.ilnih.gov

In Pt(IV) complexes, the ¹⁹⁵Pt chemical shifts are generally found at higher frequencies (further downfield) compared to their Pt(II) counterparts. nih.gov The observed chemical shift provides information about the geometry of the complex (e.g., cis vs. trans isomers) and the nature of the trans-ligand to the ¹⁹⁵Pt nucleus. researchgate.net The study of ¹⁹⁵Pt NMR spectra of complexes with ligands similar to this compound, such as N-acyl-N',N'-dialkylthioureas, has shown how protonation of the ligand can lead to changes in its coordination mode (e.g., from bidentate S,O-coordination to monodentate S-coordination), which is reflected in the ¹⁹⁵Pt NMR spectrum. researchgate.net

1H and 13C NMR Chemical Shift Assignments and Structural Correlations[5],[4],[9],[10],[12],[13],[14],[15],[16],

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound and its derivatives displays a number of characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. researchgate.netiucr.org

The N-H stretching vibrations of the thiourea moiety are typically observed as broad bands in the region of 3100-3400 cm⁻¹. researchgate.netup.ac.za The broadness of these peaks is often indicative of hydrogen bonding. The C-H stretching vibrations of the ethyl group appear in the 2850-3000 cm⁻¹ range. libretexts.org

A significant band in the IR spectrum is the C=S stretching vibration, which is characteristic of the thiourea group. This vibration is typically found in the region of 700-850 cm⁻¹. researchgate.netup.ac.za The position of this band can be sensitive to the substitution on the thiourea and its involvement in coordination to a metal ion. The C-N stretching vibrations are usually observed in the 1300-1400 cm⁻¹ region. researchgate.net

The hydroxyl group of the 2-hydroxyethyl chain gives rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, which can overlap with the N-H stretching bands. libretexts.org The C-O stretching vibration is expected to appear in the 1000-1200 cm⁻¹ region. Bending vibrations, such as N-H bending, are also present and provide further structural information. up.ac.za

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ / -NH- | 3100 - 3400 (broad) researchgate.netup.ac.za |

| O-H Stretch | -OH | 3200 - 3600 (broad) libretexts.org |

| C-H Stretch | -CH₂- | 2850 - 3000 libretexts.org |

| C=S Stretch | Thiourea | 700 - 850 researchgate.netup.ac.za |

| C-N Stretch | Thiourea | 1300 - 1400 researchgate.net |

| C-O Stretch | Alcohol | 1000 - 1200 |

| N-H Bend | -NH₂ / -NH- | ~1600 up.ac.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of thiourea and its derivatives is characterized by absorptions arising from electronic transitions within the thiocarbonyl (C=S) chromophore and any other chromophores present in the molecule. researchgate.net The thiocarbonyl group typically exhibits a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. researchgate.net

For simple thioureas, the n → π* transition of the C=S group is often observed in the near-UV region. In derivatives of this compound, such as N-(2-nitrophenyl)-N'-(pivaloyl)thiourea, the C=S chromophore shows a maximum absorption around 290 nm. researchgate.net The exact position of these absorption maxima can be influenced by the solvent and the substituents on the thiourea core. acs.org

When this compound is part of a larger conjugated system or is complexed to a metal ion, new absorption bands can appear, or existing ones can shift. nih.gov For example, in metal complexes, charge transfer transitions from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT) can occur, giving rise to intense absorptions in the visible region. The introduction of other chromophoric groups, such as aromatic rings, will also lead to additional absorption bands in the UV spectrum. nih.govacs.org The analysis of these electronic absorption maxima provides insights into the electronic structure and conjugation within the molecule. chemrxiv.org

Table 3: Typical UV-Vis Absorption Maxima for Thiourea Derivatives

| Transition | Chromophore | Approximate λ_max (nm) |

|---|---|---|

| n → π* | C=S | ~290 researchgate.net |

| π → π* | C=S | ~230-250 researchgate.net |

Note: These values are based on derivatives and can vary significantly with molecular structure and solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation of molecules by analyzing their fragmentation patterns. For a compound like this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Impact (EI) provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. miamioh.edu It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation in the ion source. miamioh.edursc.org This allows for the clear determination of the molecular weight of the analyte. The thiourea moiety, with its nitrogen, sulfur, and the hydroxy group's oxygen atoms, provides multiple potential sites for protonation or adduct formation, making this compound well-suited for ESI-MS analysis. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments, which involve the selection of a specific ion (like the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID), are crucial for detailed structural analysis. mdpi.comnih.gov The fragmentation pattern provides a fingerprint of the molecule's structure. For thiourea-containing compounds, ESI-MS/MS can reveal characteristic fragmentation pathways that help in their identification and characterization. nih.govnih.gov

Research Findings:

Studies on various thiourea derivatives demonstrate the utility of ESI-MS. Thiourea-based ligands are readily analyzed by ESI-MS, which can handle the polydisperse nature of appended polyether chains that complicate other analytical methods like NMR. researchgate.net In the context of derivatization, the thiourea group has been shown to enhance the ESI response of analytes and generate specific, predictable product ions upon fragmentation, making it suitable for sensitive detection in MS/MS modes. nih.gov

The fragmentation behavior of thiourea derivatives often involves cleavages around the thiocarbonyl core. Research on thiourea-based cross-linkers has identified characteristic fragmentation patterns, such as specific constant neutral losses (CNLs), that enable the reliable detection of derivatized molecules. nih.gov For this compound, fragmentation would likely be initiated from the protonated molecule [M+H]⁺. The fragmentation pathways could involve the loss of small neutral molecules such as water (H₂O) from the hydroxyethyl group, or cleavage of the C-N or C-C bonds in the ethyl chain.

The table below summarizes hypothetical but expected key ions in the ESI-MS/MS spectrum of this compound based on the fragmentation of analogous structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 119 [M+H]⁺ | 101 | 18 (H₂O) | Loss of water from the protonated molecule. |

| 119 [M+H]⁺ | 75 | 44 (CH₂CH₂O) | Cleavage of the N-C bond of the hydroxyethyl group. |

| 119 [M+H]⁺ | 60 | 59 (H₂NCSNH) | Formation of protonated aminoethanol fragment. |

| 119 [M+H]⁺ | 45 | 74 (NH₂CSNH₂) | Formation of the hydroxyethyl cation [HOCH₂CH₂]⁺. |

Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) mass spectrometry is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). miamioh.edu This high energy input leads to the formation of a radical cation (molecular ion, M⁺•) and extensive fragmentation. aip.org While this can sometimes prevent the observation of a molecular ion peak for fragile molecules, it provides a detailed fragmentation pattern that is highly reproducible and characteristic of a molecule's structure, often allowing for unambiguous identification through library matching. whitman.eduresearchgate.net

Research Findings:

Thioureas are known to be relatively stable under EI conditions and often show a discernible molecular ion peak. aip.org The primary fragmentation pathways for thioureas involve the cleavage of the C–N bonds on either side of the thiocarbonyl (C=S) group. aip.org This provides critical information for differentiating isomers.

In a study of N-phenyl-N'-(2-hydroxyethyl)thiourea derivatives, EI-MS operating at 70 eV was used for characterization. The mass spectrum of a closely related compound, N-(2-hydroxyethyl)-N'-phenylthiourea, showed a molecular ion peak (M⁺) at m/z 182, along with significant fragment ions. The fragmentation data from such analogs can be used to predict the behavior of this compound.

Key fragmentation processes observed for N-substituted (2-hydroxyethyl)thioureas include:

Alpha-cleavage: The loss of the terminal hydroxy group or the entire hydroxyethyl side chain. For the parent compound, this would correspond to the loss of •CH₂OH (31 Da) or the •CH₂CH₂OH radical (45 Da).

Cleavage of C-N bonds: Breakage of the bonds connecting the nitrogen atoms to the thiocarbonyl carbon, leading to fragments representing different parts of the molecule.

Rearrangements: Processes like the McLafferty rearrangement can occur if the side chains meet the structural requirements, though this is less common for this specific structure. researchgate.net

The following table details the significant fragment ions observed in the EI mass spectrum of N-phenyl-N'-(2-hydroxyethyl)thiourea, which serves as a model for the fragmentation of this compound.

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|

| N-Phenyl-N'-(2-hydroxyethyl)thiourea | 182 | 164 | [M - H₂O]⁺•, Loss of water |

| 137 | [M - CH₂CH₂OH]⁺, Loss of the hydroxyethyl radical | ||

| 104 | [C₆H₅NCS]⁺•, Phenyl isothiocyanate radical cation | ||

| 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | 160 | 121 | [M - C₃H₃]⁺, Loss of propargyl radical (from allyl group) |

Data for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea sourced from the NIST Mass Spectrometry Data Center. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiourea (B124793) derivatives, providing detailed insights into their molecular geometry, vibrational modes, and electronic properties. acs.orgdergipark.org.tr

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p), are commonly used to compute optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. dergipark.org.trtandfonline.com The calculated geometric parameters often show good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. acs.org

In derivatives like 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, the thiourea core's C-S and C-N bond lengths are key parameters. The planarity of the CN₂S core is also a significant feature, with substituent groups like the hydroxyethyl (B10761427) chains positioned relative to this plane. nih.gov For instance, in one derivative, the C2-hydroxylethyl residue was found to adopt a (+)syn-clinal conformation. nih.gov

Vibrational frequency computations are carried out on the optimized geometry to predict the infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes of the functional groups within the molecule. For thiourea derivatives, characteristic vibrational frequencies include N-H stretching, C=S stretching, and C-N stretching modes. researchgate.net The computed vibrational spectra are often compared with experimental data to confirm the molecular structure. tandfonline.com

Table 1: Selected Optimized Geometric Parameters for a (2-Hydroxyethyl)thiourea Derivative Data derived from studies on similar substituted thiourea structures.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=S | ~1.68 | |

| C-N | ~1.35 - 1.40 | |

| N-C-N | ~117 | |

| N-C-S | ~121 | |

| C-N-C | ~125 |

Source: Derived from findings in related thiourea derivative studies. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. researchgate.netdergipark.org.tr

The energy gap (ΔE) between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability. dergipark.org.tr A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. dergipark.org.tr For thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms, while the LUMO is distributed across the thiocarbonyl group. researchgate.net

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These descriptors quantify different aspects of a molecule's reactivity.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the chemical potential.

Table 2: Global Chemical Reactivity Descriptors Illustrative data based on DFT studies of thiourea derivatives.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | - | ~ -6.7 |

| E_LUMO | - | ~ -1.1 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.6 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 3.9 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 2.8 |

| Electrophilicity Index (ω) | μ²/2η | ~ 2.7 |

Source: Conceptual values from related DFT studies. researchgate.netdergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and sulfur. In this compound, these regions are expected around the sulfur atom of the thiocarbonyl group and the oxygen atom of the hydroxyl group. iucr.orgresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H and O-H protons). iucr.org

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map for this compound and its derivatives highlights the molecule's capacity for hydrogen bonding, with the N-H and O-H groups acting as hydrogen bond donors (positive potential) and the C=S and O-H groups acting as acceptors (negative potential). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

Force Field Calculations for Conformational Preferences

While DFT provides high accuracy, it is computationally expensive for large systems or for exploring broad conformational landscapes. Force field calculations, based on molecular mechanics, offer a faster alternative for studying the conformational preferences of flexible molecules like this compound. nih.gov

These calculations model a molecule as a collection of atoms connected by bonds, with the total potential energy calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov By systematically rotating the rotatable bonds (e.g., C-N, C-C, C-O bonds) and calculating the energy of each resulting conformer, a potential energy surface can be generated. researchgate.net

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or DNA). openaccesspub.org This method is instrumental in drug discovery and for understanding the potential biological activity of a compound. rsc.orgnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. A more negative docking score generally indicates a stronger, more favorable binding interaction. biointerfaceresearch.com

Derivatives of this compound have been investigated in docking studies against various biological targets. For example, 1-allyl-3-(2-hydroxyethyl)thiourea complexes have been docked with DNA to study their binding mechanisms. researchgate.net The results of such studies often reveal key intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: The N-H and O-H groups of this compound can act as hydrogen bond donors, while the sulfur and oxygen atoms can act as acceptors. These are often critical for binding specificity and affinity. biointerfaceresearch.comresearchgate.net

Hydrophobic Interactions: Nonpolar parts of the molecule can interact favorably with hydrophobic pockets in the receptor's binding site. biointerfaceresearch.com

Arene-Cation Interactions: If aromatic rings are present in a derivative, they can interact with charged residues in the protein. nih.gov

These simulations provide a structural basis for a molecule's biological activity and can guide the design of new, more potent derivatives. rsc.orgresearchgate.net

Table 3: Summary of Molecular Docking Studies on Thiourea Derivatives

| Ligand Type | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 1-allyl-3-(2-hydroxyethyl)thiourea complex | DNA | Hydrogen bonding, formation of breaks in DNA plasmid. The OH-group had a positive impact on binding. | researchgate.net |

| Adamantane-naphthyl thiourea | DNA | Spontaneous interaction via a mixed binding mode. | biointerfaceresearch.com |

| Acyl thiourea derivatives | Histone Deacetylase (HDAC) | Ligand binds to zinc cation via the thiourea group, inhibiting the enzyme. | rsc.org |

| (E)-1-(4-bromobenzylidene)thiourea | Bacterial Proteins (e.g., PDB: 1JIJ) | Fits into the minor groove of the DNA target. | openaccesspub.org |

| General Thiourea Derivatives | Urease | Fits into the urease binding pocket, establishing hydrophobic contacts and arene-arene interactions. | biointerfaceresearch.com |

Coordination Chemistry and Metal Complexes

Diverse Coordination Modes of (2-Hydroxyethyl)thiourea as a Ligand

The coordination behavior of this compound and its derivatives is flexible, adapting to the electronic properties of the metal ion and the reaction conditions. This adaptability allows for monodentate, bidentate, and even bridging coordination modes.

The most common coordination mode for thiourea (B124793) and its derivatives is through the soft sulfur donor atom of the thiocarbonyl group (C=S). nih.govnih.gov This S-coordination is observed in numerous complexes. For instance, in a binuclear mercury(II) complex with N-benzoyl-N'-(2-hydroxyethyl)thiourea, the ligand coordinates to the Hg(II) ion solely through the sulfur atom. google.comscispace.com Similarly, Pt(II) complexes of N-benzoyl-N'-(2-hydroxyethyl)thiourea can feature the ligand acting in a monodentate fashion, presumably through the sulfur atom. scispace.com

While S-coordination is prevalent, coordination involving the nitrogen atoms also occurs, typically in conjunction with the sulfur atom to form a chelate ring. In some instances, deprotonation of a nitrogen atom facilitates coordination. This is seen in certain Copper(II) complexes where the thiourea derivative coordinates through both the thiocarbonyl sulfur and a deprotonated nitrogen atom. ucj.org.ua The electronic structure of thioureas, with their nucleophilic sulfur and nitrogen atoms, allows for these varied binding patterns, making them structurally versatile ligands in coordination chemistry. nih.govuobasrah.edu.iq

This compound and its derivatives frequently act as bidentate ligands, forming stable chelate rings with metal ions known as metallocycles. This chelating behavior can involve different combinations of donor atoms.

A common mode is N,S-bidentate coordination. For example, some Ru(II) and Ir(III) complexes feature a thiourea derivative that coordinates through a nitrogen and the sulfur atom to form a seven-membered metallocycle. researchgate.net In certain Cu(II) complexes, coordination via the thiocarbonyl sulfur and a deprotonated nitrogen atom results in the formation of a more constrained four-membered chelate ring. ucj.org.ua

Another significant chelation mode is O,S-bidentate coordination, where the metal center binds to the thiocarbonyl sulfur and the carbonyl oxygen (in acylthiourea derivatives) or the hydroxyl oxygen. core.ac.ukacs.org For instance, 1-allyl-3-(2-hydroxyethyl)thiourea has been shown to coordinate to Palladium(II) and Platinum(II) in a bidentate manner, creating six-membered chelate metallocycles. mdpi.com This chelation enhances the stability of the resulting complexes compared to their monodentate counterparts.

S-Coordination and N-Coordination Patterns[3],

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to elucidate their structure.

Palladium(II) and Platinum(II) form a variety of complexes with this compound and its derivatives, often exhibiting square-planar geometry. The synthesis of mononuclear π-complexes, [M(HL)X₂] (where M = Pd²⁺, Pt²⁺; X = Cl⁻, Br⁻, I⁻), has been achieved through the reaction of [MCl₄]²⁻ with 1-allyl-3-(2-hydroxyethyl)thiourea (HL). nih.govmdpi.com X-ray diffraction studies of these complexes revealed a bidentate coordination of the ligand, forming a six-membered metallocycle. mdpi.com

Platinum(II) complexes with N,N-di(2-hydroxyethyl)-N'-benzoylthiourea have also been synthesized. In some cases, such as with N-benzoyl-N'-(2-hydroxyethyl)thiourea, the ligand can act in a monodentate fashion, leading to mixtures of cis and trans isomers of [Pt(HL)₂Cl₂]. scispace.com Mixed-ligand platinum(II) complexes that incorporate both an acyl-thiourea ligand derived from diethanolamine (B148213) and a bipyridine ligand have also been successfully synthesized and characterized.

Table 1: Selected Palladium(II) and Platinum(II) Complex Data

| Complex Formula | Metal Ion | Ligand | Coordination Mode | Geometry | Reference(s) |

|---|---|---|---|---|---|

| [Pt(HL)I₂] | Pt(II) | 1-allyl-3-(2-hydroxyethyl)thiourea | Bidentate (S, C=C) | Square Planar | mdpi.com |

| [Pd(HL)Cl₂] | Pd(II) | 1-allyl-3-(2-hydroxyethyl)thiourea | Bidentate (S, C=C) | Square Planar | mdpi.com |

| cis/trans-[Pt(HL)₂Cl₂] | Pt(II) | N-benzoyl-N'-(2-hydroxyethyl)thiourea | Monodentate (S) | Square Planar | scispace.com |

Osmium(VIII), Mercury(II), and Copper(II) Complexes

Osmium(VIII) Complexes: The formation of stable Osmium(VIII) complexes with this compound is not well-documented in the scientific literature. This is likely due to the strong oxidizing nature of Os(VIII) (commonly as OsO₄) and the reducing properties of thiourea. nih.gov Their interaction typically leads to a redox reaction, where Os(VIII) is reduced to a lower oxidation state. However, the reaction between Os(VIII) and ethylene (B1197577) thiourea in a strongly acidic solution produces an instantaneous purple-colored complex, which is utilized for the spectrophotometric determination of osmium. The stoichiometry of this complex was determined to be 1:3 (Os:ETU), suggesting the formation of a complex with a reduced osmium species.

Mercury(II) Complexes: Mercury(II), being a soft Lewis acid, readily forms complexes with soft sulfur donors like thiourea. The reaction of HgCl₂ with N-benzoyl-N'-(2-hydroxyethyl)thiourea yields a binuclear complex, bis{(μ-chloro)-chloro-[N-benzoyl-N'-(2-hydroxyethyl)thiourea] mercury(II)}. google.comscispace.com In this dimeric structure, each mercury atom is tetrahedrally coordinated to a terminal chloride, two bridging chloride atoms, and one sulfur atom from the thiourea ligand. scispace.com

Copper(II) Complexes: Copper(II) complexes with thiourea derivatives have been synthesized and structurally characterized. In some cases, the reaction can be complex; for example, the reaction of N-benzoyl-N′-(2-hydroxyethyl)thiourea with cupric chloride in ethanol (B145695) can lead to desulfurization of the ligand. However, other studies report the synthesis of stable Cu(II) complexes where two thiourea derivative ligands coordinate to the copper center in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming a nearly planar [CuN₂S₂] moiety. ucj.org.ua

Table 2: Selected Mercury(II) and Copper(II) Complex Data

| Complex Formula | Metal Ion | Ligand | Coordination Mode | Geometry | Reference(s) |

|---|---|---|---|---|---|

| [Hg₂(HL)₂Cl₄] | Hg(II) | N-benzoyl-N'-(2-hydroxyethyl)thiourea | Monodentate (S), Bridging (Cl) | Tetrahedral | scispace.com |

Formation of Ternary and Dinuclear Complexes

The ability of this compound derivatives to act as both monodentate and bridging ligands facilitates the formation of more complex architectures, such as ternary and dinuclear complexes.

Ternary Complexes: These complexes involve a central metal ion coordinated to two different types of ligands. Novel ternary metal complexes of the type [M(Phen)(L)₂] have been synthesized, where M is Ni(II), Co(II), Cu(II), or Pd(II), 'Phen' is the bidentate ligand 1,10-phenanthroline (B135089), and 'L' is the deprotonated form of N-(2-hydroxyethyl)-N′-benzoylthiourea. rsc.org In these structures, the thiourea derivative acts as a bidentate ligand, coordinating alongside the phenanthroline to the central metal ion.

Dinuclear Complexes: Dinuclear, or binuclear, complexes contain two metal centers. As previously mentioned, a chloro-bridged dinuclear mercury(II) complex with N-benzoyl-N'-(2-hydroxyethyl)thiourea has been synthesized and structurally characterized by single-crystal X-ray diffraction. google.comscispace.com In this complex, two mercury centers are linked by two bridging chloride ions. scispace.com The formation of dinuclear complexes is also observed for copper(II) with certain thiourea derivatives, where mononuclear units can be linked through stacking interactions. ucj.org.ua The formation of such polynuclear structures is a testament to the versatility of thiourea-based ligands in constructing complex molecular architectures.

Electronic and Magnetic Properties of Metal-Thiourea Complexes

The electronic and magnetic characteristics of metal complexes containing this compound and its derivatives are fundamentally influenced by the geometry of the coordination sphere and the nature of the metal ion. Studies on various substituted thiourea complexes have demonstrated a range of magnetic behaviors and electronic spectra, which provide insights into their structural arrangements.

For instance, complexes of iron(II) and cobalt(II) with N-(hydroxy)-N,N-diphenyl thiourea typically exhibit high-spin octahedral geometries. amazonaws.comjournalajocs.com Nickel(II) complexes, on the other hand, can adopt tetrahedral, square planar, or even distorted octahedral geometries, with high magnetic moments in the octahedral cases attributed to spin-orbit coupling. amazonaws.comjournalajocs.com Copper(II) complexes with this ligand have been observed to form dimeric square planar or distorted octahedral structures, with the specific geometry being influenced by the anion of the copper salt used. amazonaws.comjournalajocs.com These dimeric copper complexes often exhibit sub-normal magnetic moments, which can be explained by a sulfur-bridging mechanism between the copper atoms. amazonaws.comjournalajocs.com

The electronic spectra of these complexes are crucial for determining their geometry. For example, the UV-Vis spectra of various metal complexes with thiourea derivatives have been used to suggest octahedral structures. researchgate.net The coordination of the thiourea ligand to the metal center, typically through the sulfur atom, is confirmed by shifts in the infrared (IR) spectra, particularly in the C=S stretching vibration. ksu.edu.trresearchgate.net

| Metal Ion | Ligand | Geometry | Magnetic Properties |

| Fe(II) | N-(hydroxy)-N,N-diphenyl thiourea | High-spin Octahedral | --- |

| Co(II) | N-(hydroxy)-N,N-diphenyl thiourea | High-spin Octahedral | --- |

| Ni(II) | N-(hydroxy)-N,N-diphenyl thiourea | Tetrahedral, Square Planar, or Distorted Octahedral | High magnetic moments in octahedral geometry amazonaws.comjournalajocs.com |

| Cu(II) | N-(hydroxy)-N,N-diphenyl thiourea | Dimeric Square Planar or Distorted Octahedral | Sub-normal magnetic moments in dimeric structures amazonaws.comjournalajocs.com |

Mechanistic Aspects of Metal-Ligand Interactions

The interaction between this compound and metal ions is governed by several mechanistic factors, including the geometry of the ligand, electronic effects, and the potential for rearrangements within the coordination sphere.

Influence of Ligand Geometry on Coordination Ability

The geometry of the this compound ligand plays a critical role in its ability to coordinate with a metal ion. The presence of multiple donor atoms (sulfur, nitrogen, and the oxygen of the hydroxyl group) allows for various coordination modes. Intramolecular hydrogen bonding can significantly influence the ligand's conformation and, consequently, its coordination behavior. For example, in N-benzoyl-N′-(2-hydroxyethyl)thiourea, intramolecular hydrogen bonds can stabilize the molecule and alter the coordination ability of the thiourea group. researchgate.net

The denticity of polydentate thiourea ligands can be affected by structural rigidity. For instance, the migration of double bonds in some thiourea derivatives can lead to stiffer heterocyclic structures, which in turn reduces their capacity to coordinate to a metal ion, even if the donor atoms are in a favorable position for chelation. ucj.org.uabohrium.com Furthermore, an increase in the number of donor centers in a thioamide molecule does not always lead to their simultaneous coordination and can even result in intramolecular rearrangements. ucj.org.uabohrium.com Steric factors, such as bulky substituents on the thiourea ligand, can also influence the resulting coordination mode and can lead to isomerization. waikato.ac.nz

Pearson's Effect of Molecular Antisymbiosis in Trans Effect

In certain complexes of this compound derivatives, a phenomenon known as Pearson's effect of "molecular antisymbiosis in the trans effect" is observed. researchgate.net This effect arises from the diagonal arrangement of "soft" and "hard" donor atoms in the coordination sphere. For example, in π-complexes of Pd(II) and Pt(II) with 1-allyl-3-(2-hydroxyethyl)thiourea, the soft sulfur and carbon atoms are positioned trans to the hard chloride anions. researchgate.net This arrangement leads to the preferential formation of complexes with a 1:1 metal-to-ligand ratio. bohrium.comresearchgate.net The strong trans effect of the allylic group in N-allyl-substituted thioamides also contributes to the formation of 1:1 complexes, regardless of the initial stoichiometry of the reactants. bohrium.com

Ligand Rearrangements and Desulfurization within Coordination Sphere

Within the coordination sphere of a metal ion, this compound and its derivatives can undergo rearrangements and even desulfurization. An increase in the number of donor atoms in a thioamide ligand can lead to intramolecular rearrangements during complexation. ucj.org.uabohrium.com

A notable reaction is the desulfurization of the thiourea ligand. For instance, the reaction of N-benzoyl-N′-(2-hydroxyethyl)thiourea with cupric chloride in ethanol can lead to the desulfurization of the hydroxyethylthiourea and the formation of an oxazoline (B21484) ligand. researchgate.net In some copper complexes, a sulfate (B86663) group coordinated to the metal atoms is believed to have been released as a consequence of a desulfurization process. researchgate.net These ligand activation processes, where the coordinated ligand undergoes a chemical transformation, are a significant aspect of the coordination chemistry of thioureas. mdpi.com

Reactivity and Derivatization Chemistry

Cyclization Reactions of (2-Hydroxyethyl)thiourea

The presence of ambident nucleophiles (sulfur, oxygen, and nitrogen atoms) in N-(2-hydroxyethyl)thioureas allows for various cyclization pathways, with the outcome heavily dependent on the reaction conditions and the substitution pattern of the thiourea (B124793). researchgate.net The cyclization can result in different heterocyclic systems, primarily thiazolines (S-cyclization) or oxazolines (O-cyclization).

For instance, the treatment of N-(2-hydroxyethyl)-N'-phenylthioureas with a combination of a base and p-toluenesulfonyl chloride (TsCl) can selectively yield 2-phenylaminothiazolines. researchgate.net A one-pot reaction using sodium hydroxide (B78521) (NaOH) and TsCl is particularly effective for thioureas derived from N-unsubstituted 1,2-aminoalcohols, leading to the S-cyclization products. researchgate.netkoreascience.kr In contrast, for thioureas prepared from N-substituted amino alcohols, a combination of triethylamine (B128534) (Et₃N) and TsCl favors the S-cyclization pathway. researchgate.net

Another synthetic route involves the reaction of 1-(2-hydroxyethyl)-aryl thioureas with malonic acid in the presence of p-toluenesulfonic acid (PTSA) and an acetyl chloride-acetic acid medium, which results in cyclized pyrimidin-7-one derivatives. nih.gov

Table 1: Conditions for Cyclization of this compound Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-N'-phenylthioureas | NaOH / TsCl | 2-Phenylaminothiazolines (S-cyclization) | researchgate.netkoreascience.kr |

| N-(2-hydroxyethyl)-N'-phenylthioureas (from N-substituted amino alcohols) | Et₃N / TsCl | S-cyclization Products | researchgate.net |

Formation of Oxazoline (B21484) Derivatives via Desulfurization

The synthesis of 2-oxazoline derivatives from N-(2-hydroxyethyl)thioureas represents a key transformation involving O-cyclization coupled with the removal of the sulfur atom (desulfurization). oup.com One effective method employs 1,3-dicyclohexylcarbodiimide (DCC) as a cyclization reagent. When N-(2-hydroxyethyl)thioureas are treated with DCC in refluxing acetonitrile, they exclusively yield 2-phenylamino-2-oxazolines in high yields under mild conditions, without the formation of N- or S-cyclized byproducts.

Historically, other reagents have been used for such desulfurization-cyclization reactions. Mercuric oxide was one of the first reagents reported for this purpose, though it often required a large excess of the metal oxide. oup.com The reaction has also been successfully carried out using cupric acetate (B1210297) in refluxing ethanol (B145695), which proceeds through the formation of a copper-complex intermediate. oup.com

The 2-oxazoline ring is a valuable heterocyclic system in organic chemistry, serving as a chiral ligand, a synthetic intermediate, and a protective group for carboxylic acids. nih.gov

This compound as an Organocatalyst

Thiourea and its derivatives have emerged as a significant class of organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgfluorochem.co.uk This "partial protonation" mechanism allows for the activation of various functional groups under mild, often metal-free conditions. wikipedia.org

The catalytic activity of thioureas stems from their ability to act as potent hydrogen-bond donors. wikipedia.orgacs.org The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction, creating a "clamp-like" binding motif with hydrogen-bond acceptors like the oxygen or nitrogen atoms in carbonyl, iminyl, and nitro groups. wikipedia.orgrsc.org This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. acs.orgrsc.org

Thioureas are generally stronger H-bond donors than their urea (B33335) counterparts, a phenomenon attributed to the steric size and electronic properties of the sulfur atom compared to oxygen. wikipedia.org By attaching electron-withdrawing groups to the thiourea scaffold, this acidity and catalytic activity can be further enhanced. wikipedia.org The bifunctional nature of catalysts derived from this compound, which can possess both a hydrogen-bond donating thiourea site and a Brønsted basic site (like an amine), allows for the simultaneous activation of both electrophilic and nucleophilic partners in a reaction. rsc.org

Chiral thiourea derivatives are highly effective organocatalysts for a wide array of asymmetric reactions, including cycloadditions and Michael additions. wikipedia.orgrsc.orguva.es The development of bifunctional chiral thioureas, which combine a thiourea moiety with a basic group (e.g., a primary, secondary, or tertiary amine) on a chiral scaffold, has been a major advance in the field. wikipedia.orgrsc.org These catalysts can synergistically activate both the electrophile (via hydrogen bonding to the thiourea) and the nucleophile (via interaction with the basic site), controlling the stereochemical outcome of the reaction. rsc.org

For example, chiral thioureas have been successfully applied as catalysts in:

Asymmetric Michael and Aza-Henry reactions. wikipedia.org

Asymmetric Baylis-Hillman reactions. wikipedia.org

Stereoselective cycloaddition reactions to form complex cyclic structures with multiple stereocenters. rsc.orguva.es

Stereospecific O-furanosylation reactions , where a bis-thiourea catalyst was used to provide access to challenging 1,2-cis glycosidic linkages. nih.gov

The synthesis of chiral 2-phenylamino-2-oxazolines from N-(2-hydroxyethyl)-N'-phenylthioureas derived from chiral amino alcohols highlights a direct application in creating molecules that can serve as chiral auxiliaries in further transformations. koreascience.kr

Hydrogen Bonding Activation of Carbonyl, Iminyl, and Nitro Groups[26],

Oxidative Reactivity, e.g., with Hydrogen Peroxide

The sulfur atom in this compound is susceptible to oxidation. The reaction of thiourea with oxidizing agents, particularly hydrogen peroxide (H₂O₂), is complex, with the products being highly dependent on the reaction conditions such as pH and the molar ratio of the reactants. p2infohouse.orgresearchgate.net

Under mild acidic or neutral conditions (pH 4.0–7.0), the initial reaction of thiourea with H₂O₂ typically forms thiourea dioxide (formamidinesulfinic acid). p2infohouse.org This intermediate is relatively stable but can undergo further hydrolysis, especially under neutral or alkaline conditions and with heating, to yield a sulfinate anion and urea. p2infohouse.org The sulfinate anion is a potent reducing species, which explains the use of the thiourea/H₂O₂ system as a reductive bleaching agent in the textile industry. p2infohouse.orgresearchgate.net

Conversely, if the reaction is conducted in a strongly acidic medium (e.g., HCl at pH < 1), the product is formamidine (B1211174) disulfide dihydrochloride. p2infohouse.org The kinetics of the oxidation of thiourea oxides by hydrogen peroxide are first-order with respect to both reagents, and the reaction rate significantly increases with higher pH. nih.gov

Table 2: Products of Thiourea Oxidation with Hydrogen Peroxide

| pH Condition | Primary Product(s) | Key Characteristics | Reference |

|---|---|---|---|

| Acidic/Neutral (pH 4.0-7.0) | Thiourea Dioxide, Sulfinate anion, Urea | Forms a reductive bleaching system. | p2infohouse.org |

Role in Polymer Chemistry

This compound and its derivatives play multifaceted roles in polymer chemistry. The thiourea moiety itself is a key component in certain organocatalytic polymerization systems. For example, thiourea-based organocatalysts, through hydrogen bonding, can activate monomers and control polymer chain ends in living ring-opening polymerizations (ROP). rsc.org A method using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea in conjunction with aminoalcohol initiators was developed for the controlled polymerization of α-amino acid N-carboxyanhydrides to form well-defined polypeptides. rsc.org

Furthermore, thiourea derivatives can be incorporated into polymer backbones or used as functional additives. Thiourea dioxide, an oxidation product of thiourea, has been employed as a green and inexpensive reducing agent for Activators Re-generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). acs.org This method has been used to polymerize a wide range of monomers, including 2-hydroxyethyl acrylate, demonstrating the versatility of thiourea-derived compounds in modern polymer synthesis. acs.org The hydroxyethyl (B10761427) group in this compound provides a reactive site for potential incorporation into polyester (B1180765) or polyurethane chains.

Incorporation into Methacrylic Resins for Specific Material Properties

This compound and its derivatives are valuable components in the formulation of methacrylic resins, especially for dental materials. Their primary role is often within redox initiator systems that are essential for the curing process (polymerization) of the resin.

In these systems, polymerizable thiourea derivatives, such as 1-allyl-3-(2-hydroxyethyl)-2-thiourea, function as effective reducing agents. google.com They are combined with an oxidizing agent, typically a hydroperoxide, to initiate the radical polymerization of the methacrylate (B99206) monomers at ambient temperatures. google.com This is particularly crucial for self-curing or dual-curing composite cements and filling materials where light curing is not feasible or sufficient. google.com

The incorporation of these thiourea derivatives offers a lower risk of potential toxic or narcotic side effects compared to some other reducing agents. google.com The general composition for such a polymerizable material includes a matrix of mono- or multifunctional (meth)acrylate monomers, the redox initiator system (thiourea derivative and hydroperoxide), and stabilizers. google.com

Commonly used monomers in these formulations include:

2-Hydroxyethyl methacrylate (HEMA) google.com

Triethylene glycol dimethacrylate (TEGDMA) google.com

Bisphenol A-glycidyl methacrylate (bis-GMA) science.gov

Methyl methacrylate (MMA) google.com

The concentration of the thiourea derivative is typically low, ranging from 0.001 to 5.0 wt.%, which is sufficient to facilitate the curing process effectively when paired with a hydroperoxide. google.com The resulting cured resins exhibit the necessary mechanical strength and stability for their intended applications, such as dental fillings and cements. google.com

Table 1: Components of a Typical Methacrylate-Based Dental Resin with a Thiourea-Based Initiator System

| Component | Function | Typical Compounds |

|---|---|---|

| Monomer Matrix | Forms the polymer backbone | HEMA, TEGDMA, bis-GMA, MMA google.comscience.gov |

| Reducing Agent | Redox initiator component | 1-allyl-3-(2-hydroxyethyl)-2-thiourea google.com |

| Oxidizing Agent | Redox initiator component | Hydroperoxides (e.g., cumyl hydroperoxide) google.comrsc.org |

| Stabilizers | Prevent premature polymerization | Various |

Utilization in the Synthesis of Polymer Resins for Adsorption

The thiourea moiety, with its sulfur and nitrogen atoms, is an excellent chelating group for heavy metal ions, making this compound a valuable precursor for creating adsorbent polymer resins. researchgate.netresearchgate.net These resins are synthesized by functionalizing a polymer backbone with thiourea groups, which then act as active sites for capturing pollutants from aqueous solutions. researchgate.netresearchgate.net

The synthesis process generally involves grafting the thiourea derivative onto a pre-existing polymer matrix or copolymerizing a thiourea-containing monomer. These polymers are designed to have a high affinity and selectivity for specific heavy metals, particularly soft acids like mercury (Hg(II)), lead (Pb(II)), cadmium (Cd(II)), and copper (Cu(II)), based on the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netscirp.org

Research has demonstrated the high efficiency of these materials. For instance, thiourea-functionalized polypropylene (B1209903) fibers have shown a maximum adsorption capacity for Hg(II) of 52.04 mg/g, with over 97% removal efficiency. researchgate.net Similarly, novel thiourea formo-phenolic polymers have exhibited a maximum adsorption capacity for Hg(II) as high as 300 mg/g. researchgate.net The adsorption process is often rapid, with equilibrium being reached in as little as 10-20 minutes. researchgate.netscirp.org

The performance of these adsorbent resins is typically evaluated using isotherm and kinetic models. The Langmuir model often provides the best fit for the equilibrium data, suggesting monolayer adsorption onto a homogeneous surface. researchgate.netresearchgate.netnih.gov The adsorption kinetics frequently follow a pseudo-second-order model, indicating that the rate-limiting step is chemisorption involving the chelating functional groups. researchgate.netresearchgate.net

Table 2: Performance of Various Thiourea-Based Adsorbent Resins

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (q_max) | Optimal pH | Kinetic Model Fit | Isotherm Model Fit |

|---|---|---|---|---|---|

| Thiourea-functionalized polypropylene fiber | Hg(II) | 52.04 mg/g researchgate.net | Wide range researchgate.net | Pseudo-second-order researchgate.net | Langmuir researchgate.net |

| Thiourea formo-phenolic polymers | Hg(II) | 300 mg/g researchgate.net | 4 researchgate.net | Pseudo-second-order researchgate.net | Langmuir researchgate.net |

| Poly(azomethine amide)s with thiourea groups | Cu(II), Cd(II) | Not specified | 6 scirp.org | Not specified | Not specified |

These resins not only target heavy metals but have also been developed for the removal of organic pollutants like dyes from wastewater. The versatility in synthesis allows for the creation of materials tailored for specific environmental remediation challenges.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-allyl-3-(2-hydroxyethyl)-2-thiourea |

| 2-Hydroxyethyl methacrylate (HEMA) |

| Acetylthiourea |

| Bisphenol A-glycidyl methacrylate (bis-GMA) |

| Cadmium (Cd(II)) |

| Congo Red |

| Copper (Cu(II)) |

| Cumyl hydroperoxide |

| Lead (Pb(II)) |

| Mercury (Hg(II)) |

| Methyl methacrylate (MMA) |

Analytical Applications and Sensing Technologies

Chemo-sensing for Anions (Fluoride, Cyanide)

The thiourea (B124793) functional unit is a well-established receptor for anion recognition, primarily through hydrogen bonding interactions. The N-H protons in thiourea are sufficiently acidic to form strong hydrogen bonds with basic anions. This interaction can be transduced into a measurable optical signal, such as a change in color (colorimetric) or fluorescence.

Research Findings:

Thiourea-based chemosensors are effective in detecting environmentally and biologically significant anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov The detection mechanism often involves either hydrogen bonding, which perturbs the electronic structure of an attached chromophore or fluorophore, or a deprotonation of the N-H group by a highly basic anion like fluoride, leading to a significant colorimetric or fluorescent response. tandfonline.comthno.org

For instance, chemosensors incorporating a thiourea unit can exhibit selective color changes upon binding with specific anions. The interaction with fluoride or cyanide can induce an intramolecular charge transfer (ICT), resulting in a visible color shift. researchgate.net In fluorescent sensors, the binding event can either quench the fluorescence ("turn-off") or enhance it ("turn-on"). bohrium.com

While specific studies focusing exclusively on (2-Hydroxyethyl)thiourea as an anion sensor are not extensively documented, its structure is conducive to such applications. The N-H protons provide the necessary hydrogen-bonding sites for anion recognition. Furthermore, the hydroxyl (-OH) group could potentially participate in the binding event or modulate the electronic properties of the sensor molecule, thereby influencing its selectivity and sensitivity. For example, acylthiourea derivatives have demonstrated the ability to act as dual sensors for both CN⁻ and F⁻ ions, with detection limits in the micromolar range. bohrium.com The interaction mechanisms can be complex, involving nucleophilic addition for cyanide and deprotonation-induced cyclization for fluoride. bohrium.com

The general principle is summarized in the table below, based on findings for related thiourea derivatives.

| Analyte | Sensing Mechanism | Signal Output | Typical Detection Limit (for derivatives) |

| Fluoride (F⁻) | Hydrogen bonding, Deprotonation | Colorimetric, Fluorescent | 2.72 - 9.22 µM thno.org |

| Cyanide (CN⁻) | Hydrogen bonding, Nucleophilic addition | Colorimetric, Fluorescent | 2.7 - 11.48 µM researchgate.netbohrium.com |

Table 1: Anion Sensing with Thiourea-Based Chemosensors. Data is based on findings for various thiourea derivatives.

Application in Metal Ion Detection and Preconcentration

The sulfur and nitrogen atoms of the thiourea group are effective donor atoms for coordinating with a wide range of metal ions, particularly soft or borderline transition metals. This property allows this compound and its derivatives to be used as ligands in analytical methods for metal ion detection and as chelating agents for their separation and preconcentration from various matrices. rsc.org

Spectrophotometry is a widely used analytical technique that relies on the formation of a colored complex between a reagent and a metal ion. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion. Thiourea and its derivatives form stable and often colorful complexes with many transition metals, making them suitable chromogenic reagents. acs.org

Research Findings:

Derivatives of thiourea have been successfully employed in the spectrophotometric determination of various transition metals. For example, Schiff base derivatives of thiourea form stable complexes with Cr(III), Mo(V), and W(VI). uoanbar.edu.iq The complexation event leads to a change in the UV-Vis absorption spectrum, which can be used for quantitative analysis. The coordination typically occurs through the sulfur atom of the thiocarbonyl group and a nitrogen atom. rsc.org

A study on 1,3-diphenylthiourea complexes with copper, cadmium, and cobalt demonstrated shifts in the π–π* transition and the appearance of metal-to-ligand charge transfer (MLCT) bands upon complexation, which are analytically useful. researchgate.net While direct spectrophotometric methods using this compound are not prominently featured in the literature, its structural similarity to other effective thiourea-based ligands suggests its potential in this area. The presence of the hydroxyl group in this compound could also potentially participate in coordination, forming a tridentate ligand and enhancing the stability and selectivity of the metal complexes formed. For instance, the related compound N-(2-hydroxyethyl)-N′-2-chlorobenzoylthiourea acts as a bidentate O,S donor ligand in forming metal complexes. researchgate.net

| Metal Ion | Ligand Type | Coordination Atoms | Analytical Signal |

| Cr(III), Mo(V), W(VI) | Schiff Base of Thiourea | N, S | New absorption bands uoanbar.edu.iq |

| Os(VIII) | Thiourea | S | Red-colored complex acs.org |

| Th(IV) | Thienyl-chromen-one | O, O | Yellow-colored complex |